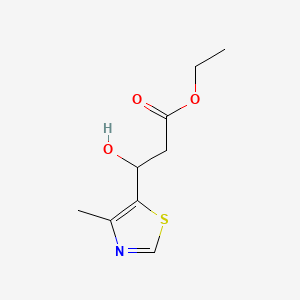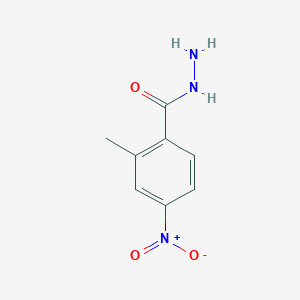
2-Methyl-4-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-nitrobenzohydrazide: is an organic compound belonging to the class of benzohydrazides It is characterized by the presence of a methyl group at the second position and a nitro group at the fourth position on the benzene ring, with a hydrazide functional group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobenzohydrazide typically involves the nitration of 2-methylbenzoic acid followed by the conversion of the resulting nitro compound to the corresponding hydrazide. One common method involves the following steps:
Nitration: 2-Methylbenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-4-nitrobenzoic acid.
Hydrazide Formation: The 2-methyl-4-nitrobenzoic acid is then reacted with hydrazine hydrate in the presence of a suitable solvent, such as ethanol, to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Condensation: Aldehydes or ketones, acidic or basic catalyst, solvent (e.g., ethanol).
Major Products:
Reduction: 2-Methyl-4-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides.
Condensation: Hydrazones with different functional groups.
Applications De Recherche Scientifique
2-Methyl-4-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-tubercular and anti-cancer activities.
Materials Science: The compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-nitrobenzohydrazide involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The nitro group can undergo reduction within the biological system, generating reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
4-Nitrobenzohydrazide: Lacks the methyl group at the second position.
2-Methylbenzohydrazide: Lacks the nitro group at the fourth position.
N-Methyl-4-nitrobenzohydrazide: Contains an additional methyl group on the nitrogen atom of the hydrazide group.
Uniqueness: 2-Methyl-4-nitrobenzohydrazide is unique due to the presence of both the methyl and nitro groups, which confer specific chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H9N3O3 |
|---|---|
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
2-methyl-4-nitrobenzohydrazide |
InChI |
InChI=1S/C8H9N3O3/c1-5-4-6(11(13)14)2-3-7(5)8(12)10-9/h2-4H,9H2,1H3,(H,10,12) |
Clé InChI |
JTYWUQZOEWOENA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)


![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)

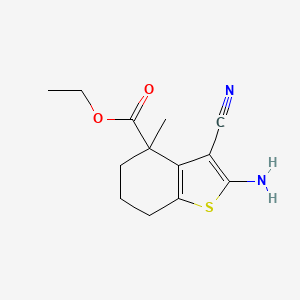

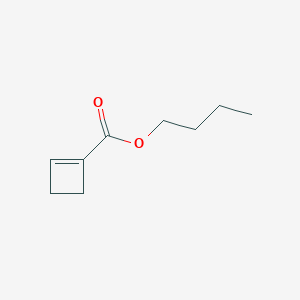
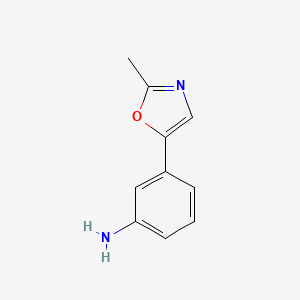

![Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)
